molecular formula C20H34N2O6 B13724937 DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate

DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate

Cat. No.: B13724937
M. Wt: 398.5 g/mol
InChI Key: NBKAMRXIAWQINC-UHFFFAOYSA-N
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Description

DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate is a bicyclic piperidine derivative featuring two tert-butyl carboxylate protecting groups at the 1 and 1' positions of the bipiperidine scaffold. This compound is of interest in medicinal chemistry and organic synthesis, particularly as an intermediate for bioactive molecules.

Properties

Molecular Formula

C20H34N2O6

Molecular Weight

398.5 g/mol

IUPAC Name

tert-butyl 3-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C20H34N2O6/c1-18(2,3)27-16(24)21-11-8-20(26,9-12-21)14-13-22(10-7-15(14)23)17(25)28-19(4,5)6/h14,26H,7-13H2,1-6H3

InChI Key

NBKAMRXIAWQINC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2CN(CCC2=O)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with tert-butyl esters under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C20H34N2O6
  • CAS Number : 1464886-43-8
  • Molecular Structure : Characterized by a bipiperidine core with dicarboxylate groups and tert-butyl substituents.

Medicinal Chemistry

1. Drug Development
DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with biological targets involved in various diseases. Research indicates that compounds with similar bipiperidine structures have shown promise in modulating neurotransmitter systems, particularly in the treatment of neurodegenerative diseases.

2. Neuropharmacological Studies
Studies have highlighted the importance of the bipiperidine scaffold in developing selective ligands for neurotransmitter receptors. The compound may serve as a lead structure for synthesizing novel agents targeting acetylcholine receptors, which are crucial in cognitive functions and neuroprotection.

Neuroimaging Applications

Recent advancements in neuroimaging techniques have opened avenues for using this compound as a radiolabeled tracer in Positron Emission Tomography (PET) studies. The compound's ability to bind selectively to specific receptors could facilitate the visualization of receptor distribution and density in vivo, aiding in the understanding of neurological disorders.

Materials Science

1. Polymer Chemistry
The compound's unique chemical structure allows it to be explored as a building block for synthesizing advanced polymeric materials. Its functional groups can be utilized to enhance the mechanical properties and thermal stability of polymers.

2. Nanotechnology
Research into nanomaterials has identified potential applications for this compound in creating nanocarriers for drug delivery systems. The compound's biocompatibility and ability to modify surface properties make it suitable for developing targeted delivery systems that improve therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry PubChem DatabaseIdentified as a potential lead compound for drug design
Neuroimaging JNM JournalEvaluated as a PET tracer with promising binding specificity
Polymer Chemistry Labchem WakoSuggested use in enhancing polymer properties
Nanotechnology International Journal of Molecular SciencesExplored for drug delivery applications

Mechanism of Action

The mechanism of action of DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets. The hydroxy and oxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. The bipiperidine core provides structural stability and enhances the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison

Property DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate (Target) 1′-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4′-piperidine]-1,1′-dicarboxylate Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Core Structure Bipiperidine Spiro[indoline-3,4′-piperidine] Tetrahydroimidazo[1,2-a]pyridine
Protecting Groups Two tert-butyl carboxylates Benzyl and tert-butyl carboxylates Diethyl carboxylates
Key Functional Groups 4'-Hydroxyl, 4-oxo 5-Fluoro substituent 8-Cyano, 7-(4-nitrophenyl), 2-oxo
Estimated Molecular Formula C₁₈H₂₆N₂O₆* C₂₅H₂₉FN₂O₄ C₂₇H₂₅N₃O₇
Molecular Weight (g/mol) ~366* 440.51 513.5
Potential Reactivity Hydroxyl/oxo groups may enable hydrogen bonding or oxidation reactions Fluorine enhances electronegativity; spiro structure may restrict conformational flexibility Nitro and cyano groups increase electrophilicity; conjugated system may stabilize intermediates

Biological Activity

DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate is a synthetic compound with significant potential in pharmaceutical applications. Its molecular formula is C20_{20}H34_{34}N2_2O6_6, and it features a bipiperidine structure that is of interest due to its biological activity. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Weight : 394.49 g/mol
  • CAS Number : 1464886-43-8
  • Structural Features : The compound contains two tert-butyl groups and a bipiperidine moiety, which are crucial for its biological interactions.

Research indicates that compounds with a bipiperidine structure often interact with various biological targets, including receptors and enzymes. The specific mechanisms through which this compound exerts its effects are still being elucidated, but preliminary studies suggest several potential pathways:

  • Antioxidant Activity : Compounds similar to DI-Tert-butyl have shown antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence suggesting that bipiperidine derivatives may inhibit pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Some studies have highlighted the antibacterial effects of bipiperidine compounds, indicating their utility in combating bacterial infections.

Study 1: Antioxidant Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various bipiperidine derivatives. The findings indicated that DI-Tert-butyl exhibited significant scavenging activity against free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Study 2: Anti-inflammatory Activity

In a controlled trial examining the anti-inflammatory effects of bipiperidine derivatives, DI-Tert-butyl was found to reduce inflammatory markers in vitro. The compound inhibited the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Study 3: Antimicrobial Properties

Research conducted by PubChem indicated that compounds similar to DI-Tert-butyl possess notable antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialDisruption of bacterial membranes

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